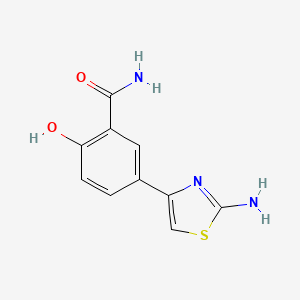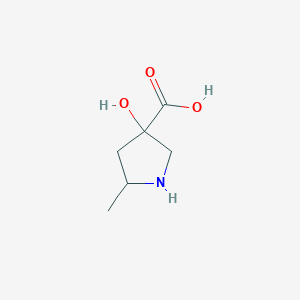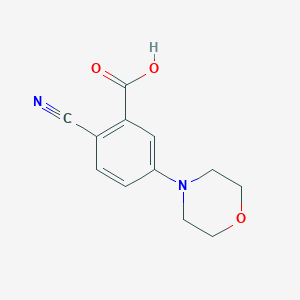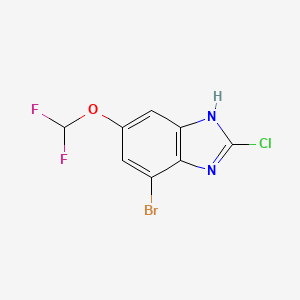
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves the condensation of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The presence of methoxy and trifluoromethyl groups requires specific reagents and conditions to ensure selective substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with purification steps such as recrystallization or chromatography to achieve high purity. The choice of solvents, catalysts, and reaction conditions is optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted benzimidazole derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, benzimidazole derivatives are used in the development of drugs for various diseases. This compound could be explored for its potential therapeutic effects.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole would depend on its specific interactions with biological targets. Benzimidazoles often interact with enzymes or receptors, inhibiting their activity or modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Trifluoromethylbenzimidazole
Uniqueness
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C10H6F6N2O |
|---|---|
Molekulargewicht |
284.16 g/mol |
IUPAC-Name |
5-methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H6F6N2O/c1-19-7-3-6-5(2-4(7)9(11,12)13)17-8(18-6)10(14,15)16/h2-3H,1H3,(H,17,18) |
InChI-Schlüssel |
AOMKVRAOWMUQDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)





![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)

![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)

